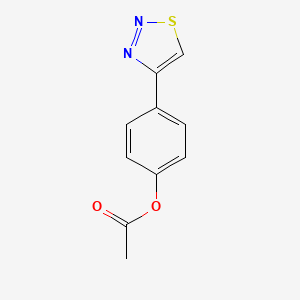

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

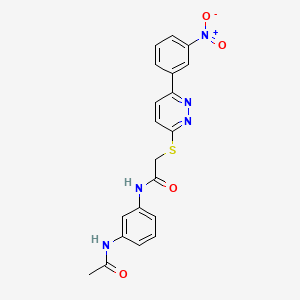

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is a chemical compound with the molecular formula C10H8N2O2S . It is related to 4-(1,2,3-Thiadiazol-4-yl)phenol, which has an empirical formula of C8H6N2OS and a molecular weight of 178.21 .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The process includes the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The derivatives are then prepared using a mixture of triethylamine and chloroacetylchloride .Molecular Structure Analysis

The molecular structure of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate can be represented by the SMILES string OC1=CC=C(C=C1)C2=CSN=N2 . The InChI key for the related compound 4-(1,2,3-Thiadiazol-4-yl)phenol is WZYGGUZFRLVCJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is a solid compound . The average mass of this compound is 220.248 Da, and its monoisotopic mass is 220.030655 Da .Wissenschaftliche Forschungsanwendungen

- Acetazolamide : The first non-mercurial diuretic drug, acetazolamide, contains a 1,3,4-thiadiazole ring. These derivatives have been explored for their potential as diuretics, antitumor agents, and agrochemicals .

- Anticancer Properties : Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on leukemia cell lines. These compounds show promise as potential anticancer agents .

- Schiff bases based on salicylic aldehyde, synthesized from 4-(1,2,3-Thiadiazol-4-yl)phenylamines, exhibit high antibacterial and antifungal activity. These compounds are of interest for their therapeutic potential .

- Some Schiff bases derived from 1,2,3-thiadiazoles are luminophores with a narrow band of emission when excited by visible light. Their luminescence spectrum often falls within the physiological window (700–800 nm), making them valuable for immunochemical analysis and photodynamic therapy .

- Researchers have focused on finding suitable groups for protecting and modifying the phenolic OH group in 4-(4-hydroxyphenyl)-1,2,3-thiadiazole derivatives. These compounds exhibit biological activity and are of interest for further study .

- 4-(1,2,3-Thiadiazol-4-yl)phenol is a related compound. Its synthesis involves the 1,2,3-thiadiazole ring and may have applications in various fields .

- The 1,3,4-thiadiazole nucleus is versatile in drug design due to its interactions with biological receptors. Researchers continue to explore modifications and functional groups to enhance specific properties .

Pharmaceuticals and Drug Development

Antibacterial and Antifungal Activity

Luminophores and Photodynamic Therapy

Biological Activity of 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Derivatives

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol

Heterocyclic Chemistry and Drug Design

Wirkmechanismus

Target of Action

It is known that thiadiazole derivatives have been widely studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

It is known that thiadiazole derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7(13)14-9-4-2-8(3-5-9)10-6-15-12-11-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESSYNCAGSGAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)

![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)